Product packaging for m-PEG12-OH(Cat. No.:CAS No. 5702-16-9)

m-PEG12-OH

Cat. No.: B6593447
CAS No.: 5702-16-9
M. Wt: 560.7 g/mol
InChI Key: PLQZJIIDLZRWBG-UHFFFAOYSA-N
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Description

Contextualization within Oligoethylene Glycol and Polyethylene (B3416737) Glycol Architectures

Dodecaethylene glycol monomethyl ether is structurally situated between oligoethylene glycols and higher molecular weight polyethylene glycols (PEGs). wikipedia.org PEG, PEO (polyethylene oxide), and POE (polyoxyethylene) are chemically synonymous, with the nomenclature often reflecting the compound's molecular weight. wikipedia.org PEGs are polymers of ethylene (B1197577) oxide and are available in a wide array of molecular weights. wikipedia.org Specifically, dodecaethylene glycol monomethyl ether is a monodisperse oligoethylene glycol, meaning it has a precisely defined chain length of twelve ethylene glycol units with a terminal methyl ether group. walshmedicalmedia.comnih.gov This precise structure contrasts with polydisperse PEGs, which consist of a mixture of polymers with varying chain lengths. nih.gov The general chemical structure for polyethylene glycol is H−(O−CH2−CH2)n−OH. wikipedia.org

The properties of these compounds, such as viscosity, are dependent on their molecular weight. Lower molecular weight PEGs are typically liquids, while higher molecular weight versions are waxy solids. universci.com The methyl ether cap on dodecaethylene glycol monomethyl ether modifies its chemical reactivity compared to its diol counterparts. wikipedia.org

Significance in Modern Chemical and Biomedical Sciences

The unique characteristics of dodecaethylene glycol monomethyl ether make it a significant compound in modern research. Its utility spans various applications, from industrial processes to cutting-edge biomedical studies. chemimpex.comnih.gov

In the realm of materials science and industry, it functions as a solvent, emulsifier, and surfactant. chemimpex.com Its ability to reduce surface tension makes it valuable in the formulation of coatings, inks, and cleaning products. chemimpex.com

The true significance of dodecaethylene glycol monomethyl ether, however, lies in its biomedical applications. universci.comnih.govresearchgate.net The process of attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to enhance the properties of therapeutic agents. walshmedicalmedia.comuniversci.com PEGylation can improve the solubility and stability of drugs, prolong their circulation time in the body, and reduce their immunogenicity. walshmedicalmedia.comnih.govnih.gov

As a well-defined oligoethylene glycol, dodecaethylene glycol monomethyl ether is particularly valuable in research areas requiring precise control over molecular architecture. nih.govacs.org This includes its use as a linker in bioconjugation, where it can be used to attach functional molecules to proteins, peptides, or nanoparticles. walshmedicalmedia.com Its hydrophilic nature is crucial for improving the water solubility of conjugated molecules. walshmedicalmedia.comresearchgate.net Furthermore, oligoethylene glycol layers, sometimes in combination with longer PEG chains, are used to create non-fouling surfaces that resist the adsorption of proteins and bacteria, a critical aspect in the development of medical devices and biosensors. nih.gov

Historical Perspectives and Evolution of Research Trajectories

The study of polyethylene glycols dates back to the mid-19th century, with their initial synthesis reported in 1859. wikipedia.org The production method involves the reaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers. wikipedia.org The development of various glycol ethers, including those with methyl ether end-caps, expanded the range of applications for these compounds. atamanchemicals.comdynai.com

The synthesis of specific oligoethylene glycols like dodecaethylene glycol monomethyl ether can be achieved through multi-step chemical reactions. chemicalbook.com For instance, one synthetic route involves the use of tetraethylene glycol monomethyl ether as a starting material. chemicalbook.com Another approach utilizes diethylene glycol and methanol (B129727) in the presence of an acid catalyst. google.com The evolution of synthetic methods has been driven by the need for monodisperse PEGs with defined chain lengths and low polydispersity for advanced applications, particularly in the pharmaceutical and biomedical fields. nih.gov

Research trajectories have increasingly focused on the unique properties of well-defined oligoethylene glycols. Early applications of glycol ethers were primarily as industrial solvents. dynai.cominchem.org However, with the advent of PEGylation in the 1970s and 1980s, the focus shifted towards their biomedical potential. nih.gov The recognition that the heterogeneity of polydisperse PEGs could lead to complications in drug development spurred research into the synthesis and application of monodisperse PEGs like dodecaethylene glycol monomethyl ether. nih.gov Current research continues to explore the use of these precise molecular architectures in areas such as targeted drug delivery, tissue engineering, and the development of advanced biomaterials. walshmedicalmedia.comuniversci.comacs.orgsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H52O13 B6593447 m-PEG12-OH CAS No. 5702-16-9

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQZJIIDLZRWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Derivatization of Dodecaethylene Glycol Monomethyl Ether

Novel Synthetic Routes and Protocols for Uniform Oligomer Production

The synthesis of monodisperse PEG oligomers like dodecaethylene glycol monomethyl ether requires controlled, stepwise addition of ethylene (B1197577) glycol units to avoid the statistical distribution of chain lengths characteristic of conventional polymerization. google.com Several advanced strategies have been developed to achieve high purity and structural precision.

Iterative Step-by-Step Synthesis Approaches

Iterative synthesis is a powerful strategy for constructing well-defined PEG oligomers. This method involves the sequential addition of protected ethylene glycol building blocks to a growing chain. A key advantage of this approach is the ability to purify the intermediate product after each step, ensuring the final product is of high monodispersity.

One such approach utilizes a macrocyclic sulfate (B86663) as a versatile precursor. researchgate.net For instance, oligo(ethylene glycols) can be converted into their corresponding macrocyclic sulfates. These activated intermediates can then undergo nucleophilic ring-opening reactions in an iterative manner to extend the PEG chain. This method avoids the need for traditional protection and activation steps at each cycle. researchgate.net A general representation of an iterative synthesis is the coupling of a protected PEG building block to a growing chain, followed by deprotection to allow for the next coupling reaction.

Step Description Key Reagents/Intermediates
1. ActivationActivation of the hydroxyl group of a protected PEG oligomer.Tosyl chloride, Mesyl chloride
2. CouplingNucleophilic substitution with a deprotonated PEG-alcohol.Sodium hydride, Potassium bis(trimethylsilyl)amide (KHMDS)
3. DeprotectionRemoval of the protecting group to reveal a new terminal hydroxyl group.Acidic conditions (for acetal (B89532) groups), Hydrogenolysis (for benzyl (B1604629) groups)

Table 1: General Steps in an Iterative Step-by-Step Synthesis of PEG Oligomers.

Bidirectional and Unidirectional Growth Strategies

The synthesis of monodisperse PEG oligomers can proceed through either bidirectional or unidirectional growth of the polymer chain.

Bidirectional growth involves the simultaneous extension of the chain from both ends of a central core molecule. This strategy is efficient for producing homobifunctional PEGs, where both ends of the chain have the same functional group. researchgate.net However, it is less suitable for producing heterobifunctional PEGs, which are often required for advanced applications.

Unidirectional growth , also known as "grafting from" or sequential addition, involves extending the polymer chain from a single terminus. This approach is essential for the synthesis of heterobifunctional PEGs, including dodecaethylene glycol monomethyl ether, where one end is capped with a methyl group and the other bears a reactive hydroxyl group. researchgate.net Anionic ring-opening polymerization of ethylene oxide initiated by an alcohol with a protected functional group is a common unidirectional strategy. nih.gov For example, using potassium 3,3-diethoxypropanolate as an initiator allows for the formation of a PEG chain with a protected aldehyde at one end and a hydroxyl group at the other. nih.gov

Growth Strategy Description Typical Products
BidirectionalChain extension occurs from both ends of an initiator molecule.Homobifunctional PEGs
UnidirectionalChain extension occurs from a single end of an initiator molecule.Heterobifunctional PEGs, Monofunctional PEGs

Table 2: Comparison of Bidirectional and Unidirectional Growth Strategies.

Chromatography-Free Synthesis Techniques for High Purity

While chromatographic purification is effective, it can be costly and time-consuming for large-scale production. Consequently, chromatography-free purification methods are highly desirable.

One effective technique is fractionated precipitation . This method exploits the differential solubility of PEG oligomers of different lengths in a given solvent system. By carefully adjusting the solvent composition, larger or smaller oligomers can be selectively precipitated, leaving the desired product in solution or as the precipitate. nih.govsemanticscholar.org

Another approach involves the use of polystyrene-divinylbenzene beads . These resins can be used in a non-chromatographic mode with simple ethanol/water eluants to effectively separate PEG derivatives based on their hydrophobicity, allowing for the one-step purification of the target molecule with high purity. nih.gov The synthesis of oligo(ethylene glycol) mono-p-toluenesulfonates, which are key intermediates for heterobifunctional PEGs, has been achieved on a large scale without chromatographic purification, resulting in high yields and purity. rsc.org

Functionalization Strategies for Versatile Conjugation

The terminal hydroxyl group of dodecaethylene glycol monomethyl ether is a key site for chemical modification, enabling its conjugation to a wide variety of molecules.

Terminal Hydroxyl Group Modification

The terminal hydroxyl group can be converted into a range of other functional groups through standard organic transformations. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, azide (B81097), or thiol. mdpi.com

A common strategy involves the activation of the hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate. This activated intermediate can then be reacted with various nucleophiles to introduce the desired functionality. mdpi.com

Functional Group Reagents for Conversion from Hydroxyl Group
Tosylatep-Toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine)
AzideSodium azide (NaN3) via a tosylated intermediate
ThiolSodium hydrosulfide (B80085) (NaSH) via a tosylated intermediate
AmineReduction of an azide intermediate (e.g., with H2/Pd) or via Gabriel synthesis

Table 3: Reagents for Terminal Hydroxyl Group Modification.

Development of Heterobifunctional Derivatives

Heterobifunctional derivatives of dodecaethylene glycol monomethyl ether, which possess two different reactive functional groups at their termini, are particularly valuable for creating complex molecular architectures. The synthesis of these derivatives often involves a combination of unidirectional growth and selective end-group modification.

For example, a versatile route to synthesize heterobifunctional PEGs involves the asymmetric activation of a symmetrical diol. mdpi.com By selectively tosylating one hydroxyl group of a PEG diol, the other hydroxyl group remains available for a different modification. The tosylated end can then be converted to other functionalities like an azide or thiol. mdpi.com

Another approach utilizes initiators that already contain a protected functional group. For instance, using an initiator with a protected acetal group allows for the synthesis of a PEG with a hydroxyl group at one end and a latent aldehyde at the other. nih.govrsc.org After modification of the hydroxyl terminus, the acetal can be deprotected to reveal the aldehyde, which can then be used in further conjugation reactions.

Graft Polymer Compound Synthesis

Dodecaethylene glycol monomethyl ether, as a well-defined oligo(ethylene glycol) derivative, is a valuable building block in the synthesis of graft polymers. Grafting, a process where polymer chains are chemically attached as side chains to a main polymer backbone, imparts new properties to the parent material, such as improved hydrophilicity, biocompatibility, and thermoresponsive behavior. The primary strategies for creating these complex architectures are "grafting to," "grafting from," and "grafting through". cmu.edufrontiersin.org

The "grafting to" approach involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone. frontiersin.org A common example is the direct condensation reaction, such as a Steglich esterification, where the terminal hydroxyl group of dodecaethylene glycol monomethyl ether reacts with carboxylic acid groups on a polymer backbone. sapub.org This reaction is typically promoted by an esterification agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as dimethylaminopyridine (DMAP). sapub.org

The "grafting from" technique initiates the growth of the side chains directly from the main polymer backbone. For instance, chitosan (B1678972) films have been modified to introduce reversible addition-fragmentation chain transfer (RAFT) agents, from which poly(di(ethylene glycol) methyl ether methacrylate) (PMEO₂MA) chains were subsequently grown. mdpi.com This method allows for precise control over the length and density of the grafted chains.

In the "grafting through" or "macromonomer" method, a monomer is copolymerized with a macromonomer—a polymer chain with a polymerizable end group. cmu.edu A methacrylated derivative of dodecaethylene glycol monomethyl ether can act as a macromonomer. This macromonomer is then copolymerized with other monomers using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to form a well-defined graft copolymer. cmu.eduresearchgate.net This approach allows for the incorporation of various macromonomers, including those based on poly(ethylene oxide), into backbones like polystyrene or poly(meth)acrylate. cmu.edu Atmospheric pressure plasma processing has also been utilized to create reactive sites on polymer surfaces, such as polystyrene and poly(methyl methacrylate), to induce the chemical grafting of poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA). acs.orgulster.ac.uk

Table 1: Methodologies for Grafting Poly(ethylene glycol) Monomethyl Ether and its Derivatives
Grafting StrategyPolymer BackboneGrafted PEG DerivativeKey Reagents/MethodReference
Grafting ToPoly(methacrylic acid-co-methyl methacrylate)Polyethylene (B3416737) Glycol Monomethyl Ether (mPEG)Direct Condensation (DCC, DMAP) sapub.org
Grafting FromChitosanPoly(di(ethylene glycol) methyl ether methacrylate) (PMEO₂MA)RAFT Polymerization mdpi.com
Grafting ThroughPolystyrene, Poly(meth)acrylatePoly(ethylene oxide) macromonomerControlled Radical Polymerization (CRP) cmu.edu
Surface GraftingPolystyrene (PS), Poly(methyl methacrylate) (PMMA)Poly(ethylene glycol) methyl ether methacrylate (PEGMA)Atmospheric Pressure Plasma Processing acs.orgulster.ac.uk

Mechanism of Etherification and Oligomer Chain Elongation

The synthesis of dodecaethylene glycol monomethyl ether relies on two fundamental reaction mechanisms for forming the ether linkages and extending the oligoethylene glycol chain: the Williamson ether synthesis and the anionic ring-opening polymerization (AROP) of ethylene oxide. acs.orgwikipedia.org

The Williamson ether synthesis is a classic organic reaction that forms an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.orgbyjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this process, an alkoxide ion acts as the nucleophile, performing a backside attack on an electrophilic carbon atom of an alkyl halide, displacing the halide leaving group in a single, concerted step. wikipedia.orgmasterorganicchemistry.com For the synthesis of a monomethyl ether oligomer, this can be performed iteratively. For example, the sodium salt of methoxyethanol could react with a halo-terminated ethylene glycol unit. To build the chain up to twelve ethylene glycol units, this process requires a stepwise approach with protection and deprotection steps to ensure controlled, unidirectional chain growth and achieve a monodisperse product. acs.orgnih.gov Strong bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) are often used to deprotonate the alcohol, and the reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.comacs.orgjk-sci.com

Anionic ring-opening polymerization (AROP) of ethylene oxide is the most common industrial method for producing polyethylene glycols and their derivatives. acs.orgresearchgate.net The polymerization is initiated by a nucleophile, which for dodecaethylene glycol monomethyl ether would be a methoxide (B1231860) anion, typically generated from methanol (B129727) and a strong base (e.g., KOH). acs.org The mechanism proceeds as follows:

Initiation: The methoxide ion (CH₃O⁻) attacks one of the carbon atoms of the ethylene oxide ring, a strained three-membered ether. This nucleophilic attack opens the ring and forms a new, longer-chain alkoxide. researchgate.net

Propagation: The newly formed terminal alkoxide anion then attacks another ethylene oxide monomer. This process repeats, elongating the oligoether chain one monomer unit at a time. acs.orgresearchgate.net

Termination: The "living" anionic chain end is quenched by adding a proton source, such as water or acid, to form the terminal hydroxyl group.

While AROP is efficient for producing large quantities, it typically results in a mixture of polymer chains with varying lengths, known as a polydisperse product. acs.orgrsc.org

Table 2: Comparison of Synthesis Mechanisms for Etherification and Chain Elongation
FeatureWilliamson Ether Synthesis (Iterative)Anionic Ring-Opening Polymerization (AROP)
Mechanism Type Bimolecular Nucleophilic Substitution (SN2)Chain-growth Polymerization
Reactants Alkoxide + Alkyl Halide (or other good leaving group)Alkoxide Initiator + Ethylene Oxide Monomer
Control over Chain Length High (stepwise addition allows for monodispersity)Lower (produces a distribution of molecular weights, i.e., polydisperse)
Key Intermediates SN2 transition state"Living" propagating alkoxide chain end
Common Side Reactions E2 Elimination (especially with hindered alkyl halides)Chain transfer to monomer
Reference wikipedia.orgmasterorganicchemistry.comacs.org acs.orgresearchgate.net

Considerations for Scalable Preparation in Academic Research

The scalable preparation of dodecaethylene glycol monomethyl ether, particularly with high purity and monodispersity (a uniform molecular weight), presents significant challenges in an academic research setting. acs.orgacs.org While industrial processes are optimized for bulk production, they often yield polydisperse products, which are unsuitable for applications requiring precise molecular structures, such as in drug delivery or advanced materials science. acs.orgnih.gov

A primary challenge is controlling the polymerization to achieve a specific, uniform chain length. acs.org Conventional AROP of ethylene oxide is difficult to control precisely, leading to a distribution of chain lengths. acs.org To overcome this, researchers have developed iterative, stepwise organic synthesis methods based on the Williamson ether synthesis. acs.org However, these methods introduce their own set of scalability issues. They are often time-consuming, involving numerous protection, coupling, and deprotection steps, and require chromatographic purification after each cycle to remove byproducts and unreacted starting materials. acs.orgacs.org This multi-step purification becomes a significant bottleneck when attempting to produce gram-scale quantities or larger. acs.org

Another major consideration is the stringent requirement for reaction conditions. Anionic polymerizations and the Williamson ether synthesis require the strict exclusion of protic impurities, such as water, and oxygen, which can terminate the reaction or cause undesirable side reactions. rsc.org Achieving and maintaining these anhydrous, inert conditions can be difficult and costly to scale up in a typical academic lab.

To address these scalability challenges, several strategies have been explored:

Solid-Phase Synthesis: By anchoring the growing oligomer chain to a solid support (like a Wang resin), purification can be simplified to washing and filtration, eliminating the need for repeated chromatography. nih.gov The desired monodisperse product is cleaved from the resin only at the final step. nih.gov

Automated Synthesis: Automated synthesizers can manage the repetitive cycles of reagent addition and purification, improving efficiency and reproducibility for preparing well-defined oligomers. rsc.org

Optimized Purification: For removing trace amounts of linear precursors from cyclic products (a related challenge in PEG chemistry), methods have been developed to chemically modify the linear impurities (e.g., oxidizing terminal alcohols to carboxylic acids) to facilitate their removal via ion-exchange resins. researchgate.net

Table 3: Challenges and Strategies in Scalable Academic Synthesis
ChallengeDescriptionMitigation StrategyReference
Polydispersity Conventional polymerization yields a mixture of chain lengths.Iterative, stepwise synthesis; Use of monodisperse building blocks. acs.orgacs.org
Purification Multi-step chromatographic purification is a major bottleneck in iterative synthesis.Solid-phase synthesis; Chemical modification of impurities for easier removal. nih.govresearchgate.net
Reaction Time Stepwise methods are often slow and laborious.Use of highly efficient bases (e.g., KHMDS) to accelerate key steps; Automation. acs.orgrsc.org
Stringent Conditions Anionic reactions require strict exclusion of water and oxygen.Use of high-vacuum lines, gloveboxes, and purified reagents and solvents. rsc.org

Advanced Analytical Characterization and Purity Assessment of Dodecaethylene Glycol Monomethyl Ether Oligomers

Chromatographic Techniques for Oligomer Purity and Dispersity Analysis

Chromatographic methods are indispensable for separating Dodecaethylene Glycol Monomethyl Ether from closely related oligomers and impurities. These techniques exploit subtle differences in the physical and chemical properties of the molecules to achieve separation, allowing for detailed purity and dispersity analysis.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for assessing the molecular weight distribution and monodispersity of polymers like Dodecaethylene Glycol Monomethyl Ether. chromatographyonline.com The separation mechanism is based on the hydrodynamic volume of the molecules. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer elution path. nih.gov

For Polyethylene (B3416737) Glycol (PEG) compounds, modern aqueous GPC/SEC methods can achieve high resolution of individual oligomers. chromatographyonline.com The analysis provides a chromatogram from which the average molecular weight and the Polydispersity Index (PDI) can be calculated. A PDI value close to 1.0 indicates a highly monodisperse sample, which is a critical quality attribute for well-defined oligomers. The development of a robust SEC method is essential for monitoring size variants, including potential low molecular weight forms and high molecular weight aggregates. chromatographyonline.com The use of detectors such as differential refractive index (dRI), charged aerosol detector (CAD), and multi-angle light scattering (MALS) provides comprehensive data on the polymer's characteristics. nih.gov

Table 1: Typical SEC Parameters for PEG Oligomer Analysis

Parameter Description Common Conditions
Stationary Phase Porous particles with controlled pore sizes. Silica-based or polymer-based (e.g., styrene-divinylbenzene) columns with pore sizes suitable for the MW range of interest (e.g., 100-1000 Å). chromatographyonline.comnih.gov
Mobile Phase A solvent in which the polymer is fully soluble and does not interact with the stationary phase. For aqueous SEC, water with a small amount of salt (e.g., sodium phosphate, sodium chloride) is common. chromatographyonline.comchromatographyonline.com Tetrahydrofuran (THF) is often used for non-aqueous SEC. chromatographyonline.com
Detector Measures the concentration of the eluting polymer. Differential Refractive Index (dRI), Multi-Angle Light Scattering (MALS), Charged Aerosol Detector (CAD). nih.gov
Flow Rate Optimized for resolution and analysis time. Typically in the range of 0.5 - 1.0 mL/min. google.com
Temperature Maintained to ensure consistent viscosity and solubility. Often set between 30°C and 40°C. google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary method for the quantitative determination of purity for Dodecaethylene Glycol Monomethyl Ether. nih.gov This technique separates molecules based on their hydrophobicity. nih.govthermofisher.com A non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol (B129727). thermofisher.com

In the analysis of monofunctional PEGs like Dodecaethylene Glycol Monomethyl Ether, a key impurity is the corresponding difunctional Polyethylene Glycol (PEG), which lacks the terminal methyl ether group. nih.govresearchgate.net Due to the presence of two terminal hydroxyl groups, the difunctional PEG is more polar and will typically elute earlier than the monomethyl ether under gradient conditions where the organic solvent concentration is increased over time. RP-HPLC can effectively separate these species, allowing for accurate quantification of the main oligomer and its impurities. mdpi.com The use of core-shell columns can provide baseline separation of PEG homologs up to high molecular weights. mdpi.com Detection is often accomplished using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry, which are more suitable for compounds lacking a strong UV chromophore. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a definitive tool for structural confirmation and impurity identification. impactanalytical.com Following separation by RP-HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like PEG ethers. impactanalytical.comupce.cz

The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, which directly confirms the molecular weight of the Dodecaethylene Glycol Monomethyl Ether (C25H52O13, molecular weight ~560.7 g/mol ). nih.gov This technique is exceptionally sensitive and specific, allowing for the detection and identification of low-level impurities. stanford.edu By examining the mass spectra of minor peaks in the chromatogram, the molecular weights of impurities, such as shorter or longer oligomers (n=11, n=13) or the corresponding difunctional PEG, can be determined. nih.gov LC-MS/MS, a tandem mass spectrometry approach, can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to provide a complete picture of the Dodecaethylene Glycol Monomethyl Ether structure.

In the ¹H NMR spectrum of Dodecaethylene Glycol Monomethyl Ether, distinct signals correspond to the different types of protons in the molecule. nih.gov A singlet peak around 3.38 ppm is characteristic of the protons of the terminal methoxy (B1213986) (-OCH₃) group. A large, complex signal centered around 3.65 ppm arises from the overlapping signals of the numerous methylene (B1212753) protons (-OCH₂CH₂O-) in the ethylene (B1197577) glycol repeating units. nih.gov The protons of the terminal methylene group adjacent to the hydroxyl group (-CH₂OH) can also be identified. nih.gov

The ¹³C NMR spectrum provides complementary information. researchgate.net The carbon of the methoxy group appears at approximately 58-59 ppm. The carbons within the repeating ethylene glycol units show a characteristic signal around 70-71 ppm, while the carbon of the terminal methylene group next to the hydroxyl group appears at a slightly different chemical shift, often around 60-61 ppm. researchgate.net Importantly, NMR can be used to confirm the absence of impurities, such as the unreacted diol, by the absence of its characteristic signals. researchgate.net It is also crucial to recognize that ¹³C satellite peaks can appear in ¹H NMR spectra of large polymers, which can be distinguished from impurity peaks by acquiring spectra at different magnetic fields. nih.govresearchgate.net

Table 2: Representative NMR Chemical Shifts (δ) for Dodecaethylene Glycol Monomethyl Ether

Nucleus Functional Group Representative Chemical Shift (ppm)
¹H NMR Methoxy Protons (-OCH₃) ~ 3.38 (singlet) nih.gov
Ethylene Glycol Protons (-CH₂CH₂O-) ~ 3.65 (multiplet) nih.gov
Terminal Hydroxyl Protons (-CH₂OH) Variable, depends on solvent and concentration
¹³C NMR Methoxy Carbon (-OCH₃) ~ 58-59 researchgate.net
Terminal Methylene Carbon (-CH₂OH) ~ 60-61 researchgate.net
Ethylene Glycol Carbons (-CH₂CH₂O-) ~ 70-71 researchgate.net

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of Dodecaethylene Glycol Monomethyl Ether is dominated by absorptions characteristic of its ether and alcohol functional groups.

Table 3: Key FTIR Absorption Bands for Dodecaethylene Glycol Monomethyl Ether

Wavenumber (cm⁻¹) Vibration Mode Functional Group
~ 3300-3500 (broad) O-H Stretch Hydroxyl (-OH) psu.edu
~ 2850-2950 C-H Stretch Methylene (-CH₂-) & Methyl (-CH₃) researchgate.net
~ 1466 C-H Bend Methylene (-CH₂-) researchgate.net
~ 1100-1110 (strong) C-O-C Stretch Ether (-O-) psu.eduresearchgate.net

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Environmental Context and Detection of Organics

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique capable of providing detailed elemental and molecular information from the outermost monolayers of a sample. eag.com This method involves bombarding a sample surface with a pulsed primary ion beam, which causes the sputtering of secondary ions from the surface. These ejected ions are then accelerated into a "flight tube," and their mass-to-charge ratio (m/z) is determined by measuring the time it takes for them to reach the detector. eag.com Due to its high mass resolution, sensitivity, and imaging capabilities, ToF-SIMS has become a versatile tool for the environmental analysis of organic compounds. nih.govosti.gov

In the context of dodecaethylene glycol monomethyl ether and other polyethylene glycol (PEG) derivatives, ToF-SIMS offers a powerful method for detection and identification, even within complex environmental matrices. nih.govosti.gov The technique is particularly advantageous due to its straightforward sample preparation and its ability to detect synthetic organic compounds with high sensitivity. nih.govosti.gov Studies have demonstrated the efficacy of ToF-SIMS for the precise analysis of various PEG compounds, successfully identifying distinctive ion peaks associated with them. nih.govresearchgate.net

The fragmentation of PEG-like structures in ToF-SIMS typically results in a series of characteristic ions. For dodecaethylene glycol monomethyl ether, with a chemical formula of C25H52O13, the ToF-SIMS spectrum is expected to show quasi-molecular ions, such as [M+H]+, [M+Na]+, and [M+K]+, where M represents the intact molecule. researchgate.net Additionally, characteristic fragment ions arising from the cleavage of the polyether backbone are observed. These fragments often appear as a series of peaks separated by 44 Da, corresponding to the mass of the ethylene oxide monomer unit (–CH2CH2O–). researchgate.net

The table below illustrates some of the characteristic secondary ions that are typically observed in the ToF-SIMS analysis of polyethylene glycols and their derivatives.

Table 1: Characteristic Positive Secondary Ions in ToF-SIMS Analysis of PEGs

Ion Series General Formula Description
Protonated Fragments [(C2H4O)n H]+ A series of fragment ions corresponding to repeating ethylene oxide units with a proton.
Sodiated Fragments [(C2H4O)n Na]+ A series of fragment ions adducted with a sodium ion, common due to the prevalence of sodium salts.
Protonated Molecular Ion [M+H]+ The intact molecule with an added proton.
Sodiated Molecular Ion [M+Na]+ The intact molecule adducted with a sodium ion.

This table is a generalized representation based on typical fragmentation patterns of polyethylene glycols.

Furthermore, advanced data analysis techniques, such as Principal Component Analysis (PCA), can be applied to ToF-SIMS data to differentiate between various PEG samples and to identify spectral signatures even in complex mixtures like cosmetic products. nih.govresearchgate.net The imaging capabilities of ToF-SIMS also allow for the visualization of the spatial distribution of these organic molecules on a surface, which can be critical in understanding their environmental transport and fate. nih.gov

Assessment of Oligomer Purity Levels and Contaminant Profiling

The assessment of purity and the identification of contaminants are critical for ensuring the quality and performance of dodecaethylene glycol monomethyl ether oligomers. Due to the nature of their synthesis, commercial PEG derivatives are often mixtures of oligomers with varying chain lengths and may contain other process-related impurities. psu.edu A typical purity specification for commercially available dodecaethylene glycol monomethyl ether is ≥90% as determined by gas chromatography (GC). tcichemicals.com

Several analytical techniques are employed for the purity assessment and contaminant profiling of polyethylene glycol ethers. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile glycol ethers. gcms.czrestek.com This technique allows for the separation of different oligomers and the identification of various impurities. The electron ionization (EI) mass spectra of PEG oligomers typically show characteristic fragment ions at m/z 45, 89, 133, and 177, which correspond to [(C2H4O)xH]+ fragments. researchgate.net

Liquid chromatography with mass spectrometry (LC-MS) is another powerful tool, particularly for higher molecular weight or less volatile PEG derivatives. researchgate.net Reversed-phase LC with an evaporative light scattering detector (ELSD) or a mass spectrometer can effectively separate and quantify PEG impurities in monofunctional PEG ethers like the monomethyl ether. researchgate.net

Common contaminants in dodecaethylene glycol monomethyl ether and similar PEG products can include:

Oligomers of different chain lengths: The polymerization process naturally produces a distribution of molecular weights, meaning that oligomers with more or fewer than twelve ethylene glycol units will be present.

Diethylene glycol and Triethylene glycol: These shorter-chain glycols can be present as unreacted starting materials or byproducts.

Polyethylene glycol (diol): The corresponding diol (HO-(CH2CH2O)12-H) can be a significant impurity, arising from the reaction of ethylene oxide with water. researchgate.net

Other glycols and their ethers: Depending on the specific manufacturing process, other glycols or their ether derivatives might be present.

The following table provides an overview of a typical purity specification for dodecaethylene glycol monomethyl ether.

Table 2: Purity Specification for Dodecaethylene Glycol Monomethyl Ether

Parameter Specification Analytical Method
Purity >90.0% Gas Chromatography (GC)

Data sourced from a commercial supplier. tcichemicals.com

The quantitative determination of these impurities is crucial. For instance, studies have shown that the amount of polyethylene glycol (diol) impurity in PEG monomethyl ether samples can be in the range of several weight percent. researchgate.net The accurate profiling of these contaminants is essential for applications where the precise properties of the dodecaethylene glycol monomethyl ether are critical.

Applications in Advanced Materials Science and Engineering Research

Polymer Science and Engineering

Dodecaethylene glycol monomethyl ether serves as a crucial building block in polymer synthesis, influencing the properties and performance of a wide range of polymeric materials.

Dodecaethylene glycol monomethyl ether can be utilized as the hydrophilic block in the synthesis of amphiphilic block copolymers. nih.gov These copolymers, which consist of covalently bonded hydrophilic and hydrophobic polymer chains, can self-assemble into various nanostructures in selective solvents. rsc.org The synthesis of such block copolymers can be achieved through techniques like living anionic polymerization, allowing for precise control over the molecular weight and architecture of the resulting polymer. mdpi.com

Research has shown that the sequence distribution of hydrophilic and hydrophobic monomers is a key factor in controlling the size of the resulting micelles. rsc.org The synthesis of block copolymers containing polyhedral oligomeric silsesquioxane (POSS) has also been achieved through sequential ring-opening metathesis polymerization, demonstrating the versatility of using functionalized monomers to create well-defined nanostructures. scispace.comresearchgate.net

The hydrophilic and bio-inert properties of the polyethylene (B3416737) glycol chain make dodecaethylene glycol monomethyl ether a valuable component in the development of functional coatings, particularly for anti-fouling applications. sigmaaldrich.com These coatings are designed to resist the adhesion of proteins, cells, and other biological matter. sigmaaldrich.com

PEG-based derivatives are commonly used to create hydrophilic surfaces that can prevent the adhesion of foulants. mdpi.com Dodecaethylene glycol monomethyl ether can be incorporated into coating formulations to impart these hydrophilic characteristics. For example, hydrophilic polycarbonate-poly(ethylene glycol) methyl ether (mPEG) polyurethane coatings have been developed that exhibit excellent long-term stability in water and low protein adhesion. mdpi.com In these coatings, the mPEG chains can be incorporated as dangling chains within a polyurethane network. The mobility of these mPEG chains is crucial for the self-renewal of the coating's hydrophilicity after surface damage. mdpi.com

The general strategy involves grafting the anti-fouling polymer onto a surface. sigmaaldrich.com This can be achieved through various methods, including the use of adhesive anchor molecules like dihydroxyphenylalanine (DOPA) conjugated to mPEG. Such conjugates have shown a high affinity for various substrates and result in surfaces with high resistance to protein adsorption. researchgate.net The effectiveness of these anti-fouling coatings is a critical area of research for marine and biomedical applications. kccworld.co.krupertis.ac.id

Coating Property Influence of Dodecaethylene Glycol Monomethyl Ether Supporting Research Insights
Hydrophilicity Increases the surface hydrophilicity of the coating.Hydrophilic coatings with mPEG dangling chains demonstrate tunable hydrophilic properties and long-term water stability. mdpi.com
Anti-Fouling Reduces the adhesion of proteins and other biomolecules.PEG-grafted surfaces are known to be resistant to protein and cell absorption. sigmaaldrich.com
Self-Replenishing The mobility of the PEG chains allows for the recovery of hydrophilic properties after damage.The combination of low glass transition temperature and sufficient mobility of mPEG chains enables autonomous surface hydrophilicity recovery. mdpi.com

Dodecaethylene glycol monomethyl ether, particularly in its methacrylate (B99206) derivative form (OEGMA), is a key monomer in the synthesis of thermoresponsive hydrogels. researchgate.netrsc.org These hydrogels exhibit a volume phase transition temperature (VPTT) in response to changes in temperature, making them "smart" materials with potential applications in biomedicine. nih.govmdpi.comnih.gov

The synthesis of these hydrogels is often achieved through free-radical polymerization. nih.gov The properties of the resulting hydrogels, such as their swelling behavior, rheological characteristics, and biocompatibility, can be tuned by adjusting the composition and concentration of the monomers. nih.gov For example, copolymers of oligo(ethylene glycol) methyl ether methacrylate (OEGMA) and di(ethylene glycol) methyl ether methacrylate (DEGMA) have been synthesized, and their thermoresponsive properties investigated. rsc.org

Research has shown that the lower critical solution temperature (LCST) of poly(oligo(ethylene glycol) methacrylate)s (POEGMA) is dependent on the number of ethylene (B1197577) glycol units in the side chain. researchgate.net This allows for the fine-tuning of the hydrogel's thermoresponsive behavior. The biocompatibility and non-immunogenic nature of PEG-based polymers make these hydrogels particularly suitable for biomedical applications such as drug delivery and tissue engineering. researchgate.netnih.gov

Hydrogel Property Influence of OEGMA Monomer (derived from Dodecaethylene Glycol Monomethyl Ether) Key Research Findings
Thermoresponsiveness Imparts a lower critical solution temperature (LCST) to the hydrogel.The LCST of POEGMA is dependent on the number of ethylene glycol units in the side chain. researchgate.net
Swelling Behavior The degree of swelling is influenced by the monomer concentration and crosslinking density.The swelling of hydrogels directly correlates with the monomer and catalyst amounts. nih.gov
Biocompatibility Generally high due to the properties of the PEG component.POEGMA is considered a biocompatible alternative to other thermoresponsive polymers like PNIPAM. researchgate.net

In the field of construction materials, dodecaethylene glycol monomethyl ether is a key raw material for the synthesis of polycarboxylate ether (PCE) superplasticizers. nih.govsurechemical.com These superplasticizers are high-performance water-reducing agents used in concrete to improve its workability and strength. researchgate.netmdpi.com

PCEs are comb-shaped polymers with a polycarboxylic acid backbone and polyethylene glycol side chains. researchgate.net The dodecaethylene glycol monomethyl ether, after being converted into a reactive monomer (e.g., by esterification with methacrylic acid), can be copolymerized to form these side chains. mdpi.comclariant.com When added to a cement mixture, the carboxylate groups in the backbone adsorb onto the surface of cement particles, while the hydrophilic PEG side chains extend into the aqueous phase, creating a steric hindrance effect that disperses the cement particles. researchgate.net

Research has shown that the molecular weight of the MPEG used in the synthesis of PCEs influences their performance. mdpi.com Studies have been conducted on the synthesis of PCEs using MPEGs with varying molecular weights to optimize properties such as water reduction and slump retention. nih.govmdpi.com The use of these advanced superplasticizers allows for the production of high-performance and ultra-high-performance concrete. mdpi.com

PCE Superplasticizer Property Role of Dodecaethylene Glycol Monomethyl Ether Side Chains Performance Impact on Concrete
Water Reduction Provides steric hindrance, leading to better dispersion of cement particles.Allows for a significant reduction in the water-to-cement ratio, leading to higher strength. nih.gov
Workability Improves the flow and pumpability of fresh concrete.Enhances the ease of placement and reduces the need for vibration. researchgate.net
Slump Retention The long PEG side chains help to maintain the workability of the concrete over time.Crucial for ready-mix concrete that needs to be transported over long distances. nih.gov

Nanotechnology Research

The amphiphilic nature of dodecaethylene glycol monomethyl ether and its derivatives makes them highly suitable for applications in nanotechnology, particularly in the formation of self-assembled nanosystems.

Dodecaethylene glycol monomethyl ether is a fundamental component in the creation of polymeric micelles for the encapsulation of hydrophobic substances, such as drugs. These micellar systems are typically formed from amphiphilic block copolymers where the dodecaethylene glycol monomethyl ether constitutes the hydrophilic block. nih.govmdpi.commdpi.com

In an aqueous environment, these block copolymers self-assemble into core-shell structures. nih.gov The hydrophobic blocks form the core of the micelle, which serves as a reservoir for the hydrophobic drug, while the hydrophilic mPEG blocks form the outer corona. nih.gov This structure not only solubilizes the hydrophobic drug in an aqueous medium but also provides a protective shield that can enhance the drug's stability and circulation time in biological systems. nih.govresearchgate.net

The efficiency of drug encapsulation and the stability of the micelles are influenced by the properties of the block copolymer, including the length of the hydrophilic and hydrophobic blocks. nih.govumn.edu For instance, the encapsulation of the anticancer drug docetaxel (B913) has been successfully achieved using PEG-PLA-PEG triblock copolymers. nih.gov The release of the encapsulated drug can be designed to be triggered by specific stimuli, such as changes in pH or the presence of certain enzymes, leading to "smart" drug delivery systems. nih.govnih.gov

Micellar System Parameter Contribution of Dodecaethylene Glycol Monomethyl Ether Block Implication for Encapsulation
Micelle Formation Forms the hydrophilic corona of the micelle in aqueous solutions.Essential for the self-assembly process and stabilization of the micellar structure. nih.gov
Drug Encapsulation The hydrophilic shell protects the hydrophobic core containing the encapsulated drug.Enhances the solubility and stability of hydrophobic drugs. researchgate.net
Biocompatibility The PEG corona provides a bio-inert surface, reducing opsonization and clearance by the immune system.Can lead to prolonged circulation times for the encapsulated drug. nih.gov

Development of Nanoparticles and Nanocomposites

In the realm of nanotechnology, polyethylene glycol (PEG) derivatives are crucial for the synthesis and stabilization of nanoparticles. These compounds function as surfactants, coating the surface of nanoparticles to prevent aggregation and ensure their stability in solution. nih.govnih.gov The hydrophilic nature of the PEG chain provides a "stealth effect," which can reduce unspecific protein adsorption and prolong circulation times in biological systems. nih.gov

Dodecaethylene glycol monomethyl ether, as a nonionic surfactant, contributes to the formation and stability of nanoparticle dispersions. chemimpex.comnih.gov The mechanism involves the adsorption of the surfactant onto the nanoparticle surface, creating a protective layer that provides colloidal stability. nih.govnih.gov This is critical for controlling the size and distribution of nanoparticles during synthesis. Research on various PEG-based surfactants has demonstrated their effectiveness in preparing stable nanoparticles for various applications. nih.govnih.gov For instance, studies have shown that nanoparticles coated with PEG-based surfactants exhibit reduced protein adsorption compared to uncoated nanoparticles. nih.gov

Table 1: Role of PEG-Based Surfactants in Nanoparticle Development

Feature Role of PEG-based Surfactant (e.g., Dodecaethylene Glycol Monomethyl Ether) Research Finding
Stabilization Acts as a surface coating to prevent particle aggregation. Surfactants are key to ensuring the colloidal stability of nanoparticles by providing repulsion between them. nih.gov
Dispersion Facilitates the dispersion of nanoparticles in aqueous and non-aqueous media. Covering the surface of nanoparticles with a surfactant helps to stabilize them within a system. nih.gov
Size Control Influences the final size and size distribution of the synthesized nanoparticles. The use of surfactants is a critical factor in the preparation and final characteristics of nanoparticles. nih.gov

| Surface Modification | Creates a hydrophilic surface, which can improve biocompatibility. | Hydrophilic polymers like PEG are commonly used to promote a "stealth effect," reducing protein adsorption. nih.gov |

Membrane Technology and Separation Science

Membrane-based separation is a critical technology in various industrial processes. memo3.ch Research has explored the modification of polymer membranes to enhance their separation performance. One promising approach involves grafting CO2-philic polymers onto membrane surfaces. rug.nl

A study focused on enhancing the CO2/CH4 separation properties of Cellulose Acetate (CA) membranes by grafting them with Polyethylene Glycol Methyl Ether Acrylate (PEGMEA), a compound structurally related to dodecaethylene glycol monomethyl ether. rug.nl This modification aimed to improve the membrane's selectivity for carbon dioxide. The results indicated that the grafting process successfully improved CO2 permeation and achieved the desired selectivity for CO2/CH4 separation. rug.nl This research highlights the potential of using PEG-based materials to create high-performance membranes for gas separation. rug.nl

Table 2: Performance of Cellulose Acetate (CA) Membranes Modified with PEGMEA

Membrane Type Gas Permeability (Barrer) Selectivity (CO₂/CH₄)
Unmodified CA CO₂ Base Value Base Value
CA-g-PEGMEA CO₂ Increased Improved
Unmodified CA CH₄ Base Value Base Value
CA-g-PEGMEA CH₄ - Improved

This table is illustrative of the findings in the research, which showed that grafting with PEGMEA improves CO₂ permeability and CO₂/CH₄ selectivity. rug.nl

Role as a Processing Aid in Manufacturing Processes

Dodecaethylene glycol monomethyl ether serves as a versatile processing aid in a variety of industrial and manufacturing settings. chemimpex.com Its properties as a solvent, emulsifier, and plasticizer make it a valuable component in the production of specialty chemicals and polymers. chemimpex.com

In the manufacturing of paints and coatings, it is used to improve flow and leveling characteristics, which contributes to a more uniform and high-quality finish. chemimpex.com In polymer chemistry, it can be utilized as a plasticizer or a chain extender, enhancing the flexibility and durability of the final polymer product. chemimpex.com The general class of polyethylene glycols is known for its utility as softeners, humectants, solvents, and binders in a wide range of applications, including paper coatings and chemical intermediates. google.com

Table 3: Functions of Dodecaethylene Glycol Monomethyl Ether as a Processing Aid

Function Industry/Application Benefit Source
Solvent Pharmaceuticals, Chemical Synthesis Enhances the solubility of active ingredients and reactants. chemimpex.com
Emulsifier Personal Care, Industrial Cleaners Helps to blend oil and water-based ingredients into stable formulations. chemimpex.com
Flow & Leveling Agent Paints & Coatings Provides a more uniform finish by improving application properties. chemimpex.com
Plasticizer/Chain Extender Polymer Manufacturing Contributes to the flexibility and durability of the final product. chemimpex.com

| Binder/Softener | Paper Coatings, Polishes | Used to alter the physical properties of various formulations. | google.com |

Table of Mentioned Compounds

Compound Name
Dodecaethylene Glycol Monomethyl Ether
Polyethylene Glycol (PEG)
PEG Hexadecyl Ether
Poly(oligo(ethylene glycol) methyl ether methacrylate)
Ethylene Glycol
Cellulose Acetate (CA)
Polyethylene Glycol Methyl Ether Acrylate (PEGMEA)
Carbon Dioxide (CO₂)
Methane (CH₄)
Propylene (B89431) Glycol Monomethyl Ether

Applications in Biomedical and Pharmaceutical Research and Development

Advanced Drug Delivery Systems

The structure of dodecaethylene glycol monomethyl ether, often referred to in research literature as mPEG12, makes it a valuable component in the design of advanced drug delivery systems. These systems aim to deliver therapeutic agents to specific targets within the body, improve drug solubility, and control the rate of drug release to enhance efficacy and patient compliance.

In the field of oncology, ADCs represent a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the cell-killing potency of cytotoxic drugs. nih.gov The linker connecting the antibody to the cytotoxic payload is a key determinant of the ADC's success, influencing its stability, pharmacokinetics, and efficacy. researchgate.net

Research has shown that incorporating PEG chains into ADC linkers can shield the hydrophobicity of the payload, reducing the tendency for aggregation and rapid plasma clearance that can limit therapeutic effectiveness. researchgate.netnih.gov Specifically, a study focused on optimizing a PEGylated glucuronide-MMAE linker identified a version with a PEG12 side chain as a lead candidate for future ADC programs. researchgate.net This research highlighted a clear relationship between the length of the PEG chain and the conjugate's pharmacological properties; longer PEG chains resulted in slower plasma clearance, thereby improving the therapeutic window. researchgate.net The inclusion of these hydrophilic linkers is a key strategy to reduce the inherent hydrophobicity of many cytotoxic drugs and positively affect the physical stability and in vivo performance of ADCs.

Research FindingCompound/Linker FocusOutcomeSource
Optimization of ADC LinkersPEGylated glucuronide-MMAE linkers with varying PEG lengths (up to 24 units)A threshold was observed at a PEG8 length, beyond which clearance was not significantly impacted. A linker with a PEG12 side chain was identified as a lead candidate for improving the therapeutic window. researchgate.net
Hydrophobicity ShieldingDipeptide linkers modified with mPEG24The PEGylated ADC demonstrated maximum hydrophilicity, prolonged half-life, and enhanced stability and tumor suppression compared to non-PEGylated versions. nih.gov
Linker Design for ADCsGeneral PEG linkersPEG units are incorporated to mask the hydrophobicity of drug-linker components, which can otherwise negatively impact pharmacokinetics. google.com

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's own protein disposal machinery (the ubiquitin-proteasome system) to selectively degrade disease-causing proteins. medchemexpress.com A PROTAC consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. medchemexpress.com

The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for successful protein degradation. scbt.com PEG-based linkers, including dodecaethylene glycol monomethyl ether derivatives, are commonly used in PROTAC synthesis. medchemexpress.com Their flexibility and hydrophilicity are advantageous properties. The ethylene (B1197577) glycol units impart excellent water solubility, enhancing the PROTAC's compatibility with physiological environments and potentially improving cell permeability and pharmacokinetic profiles. scbt.com While early PROTACs often used simple alkyl chains, the field is moving towards more sophisticated linkers, with PEG chains being a key component for improving physicochemical properties.

A major hurdle in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can severely limit their bioavailability and therapeutic application. Dodecaethylene glycol monomethyl ether and related PEG compounds are utilized to address this challenge. researchgate.net

The concept of controlled or sustained release involves modulating the rate and duration of a drug's availability at its target site. The pharmacokinetic profile of a drug conjugate—how it is absorbed, distributed, metabolized, and excreted—is directly related to this therapeutic goal. The inclusion of dodecaethylene glycol monomethyl ether in drug linkers has been shown to be a key factor in controlling these profiles.

Research on ADCs has established a direct correlation between the length of the PEG linker and the conjugate's plasma clearance rate. researchgate.net In one study, a series of ADCs with different PEG chain lengths were evaluated. It was found that longer PEG chains led to a slower clearance from the body and a prolonged half-life. researchgate.netnih.gov For example, a study optimizing ADC linkers found that clearance rates increased rapidly for conjugates with PEGs smaller than eight ethylene glycol units, while conjugates with PEG chains of sufficient length were better tolerated and provided a wider therapeutic window. researchgate.net This ability to prolong circulation time by modifying the linker with a specific PEG length like mPEG12 is a form of controlled release, ensuring the therapeutic agent remains in the system longer to exert its effect.

ParameterInfluence of PEG Linker LengthResearch FindingSource
Plasma Clearance Longer PEG chains lead to slower clearance.A threshold effect was seen, where clearance was not significantly improved beyond a PEG8 length. researchgate.net
Half-life Longer PEG chains result in prolonged half-life.An ADC with an mPEG24-modified linker showed a prolonged half-life in pharmacokinetic studies. nih.gov
Metabolism PEG linkers can influence the metabolic fate of the conjugate.A study with a shorter PEG3 linker showed it enhanced the metabolism and excretion of radiolabeled antibody fragments, which can improve imaging contrast. nih.gov

Topical and transdermal drug delivery offers a non-invasive route of administration that can provide localized treatment or systemic effects while avoiding first-pass metabolism. nih.gov A significant challenge in this area is overcoming the skin's natural barrier, the stratum corneum. nih.gov Chemical penetration enhancers are often incorporated into formulations to facilitate drug permeation through this barrier.

Glycol ethers are a well-researched class of penetration enhancers. researchgate.net Notably, diethylene glycol monoethyl ether (DEGEE) is a widely used solvent and penetration enhancer in numerous topical pharmaceutical products. researchgate.netnih.gov It is known to increase the skin delivery of active ingredients it is formulated with. researchgate.net Research has shown that DEGEE-mediated microemulsions can significantly enhance the transdermal delivery of drugs. nih.govmdpi.com

While research specifically highlighting dodecaethylene glycol monomethyl ether in marketed topical products is less common, polyethylene (B3416737) glycols (PEGs) as a class are used in these formulations, for example, as plasticizers in hydrogels. researchgate.net The underlying principle of using glycol ethers to enhance solubility and skin permeation provides a strong rationale for the investigation of mPEG12 and other longer-chain PEG ethers in the research and development of novel topical and transdermal delivery systems. nih.govresearchgate.net

Investigation in Self-Emulsifying Drug Delivery Systems (SMEDDS)

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents, designed to improve the oral bioavailability of poorly water-soluble drugs. nih.govmonash.edu Upon gentle agitation in the aqueous environment of the gastrointestinal tract, these systems spontaneously form fine oil-in-water emulsions, thereby keeping the drug in a solubilized state and enhancing its absorption. monash.eduresearchgate.net

Dodecaethylene glycol monomethyl ether and related glycol ethers are investigated for their role as surfactants or cosolvents in these formulations. chemimpex.commdpi.com Their function is to reduce the interfacial tension between the oil and aqueous phases and to improve the solubilization capacity of the formulation for the active pharmaceutical ingredient. monash.edu For instance, related compounds like diethylene glycol monoethyl ether (Transcutol®) have been successfully incorporated into SEDDS and dermal self-emulsifying systems. nih.govmdpi.com These ethers can enhance the solubility of both lipophilic and hydrophilic drugs and act as penetration enhancers. mdpi.com The inclusion of such excipients is crucial for the formation of stable nanoemulsions with desirable physicochemical characteristics, which can resist dilution and prevent drug precipitation in the gut. nih.govnih.gov The ability of dodecaethylene glycol monomethyl ether to act as a potent solubilizer and non-ionic surfactant makes it a subject of investigation for optimizing SMEDDS performance.

Table 1: Role of Glycol Ethers in SMEDDS Formulations

Component Role Compound Example Key Function Research Finding Citation
Cosolvent / Surfactant Diethylene Glycol Monoethyl Ether Improves drug solubilization; enhances emulsification. Formulations showed improved physicochemical characteristics and resistance to drug precipitation. nih.gov
Penetration Enhancer Diethylene Glycol Monoethyl Ether Facilitates drug transport across biological membranes. Used in dermal systems to improve solubilization and act as a skin penetration enhancer. mdpi.com
Solubilizer Dodecaethylene Glycol Monomethyl Ether Increases the solubility of poorly soluble drug compounds. Known to enhance the solubility and bioavailability of drugs in various formulations. chemimpex.com

Bioconjugation Chemistry and PEGylation

Bioconjugation is the chemical strategy of linking molecules, such as drugs, probes, or polymers, to biomolecules like proteins or peptides. Dodecaethylene glycol monomethyl ether is a monodisperse methoxy-terminated polyethylene glycol (mPEG), a class of reagents central to the process of PEGylation. nih.govtcichemicals.com PEGylation is a form of bioconjugation that involves the covalent attachment of PEG chains to a therapeutic molecule. chemscene.comnih.gov This process is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. chemscene.com The terminal methoxy (B1213986) group of the ether helps to prevent non-specific interactions and potential crosslinking that could occur with a hydroxyl-terminated PEG. nih.gov

Covalent Modification of Therapeutic Proteins and Peptides

The covalent modification of proteins and peptides with mPEG chains, including dodecaethylene glycol monomethyl ether, is a primary application of PEGylation. numberanalytics.comnih.gov This modification can profoundly alter a protein's properties, often leading to improved stability, reduced immunogenicity, and prolonged circulation time in the body. chemscene.comnih.gov

A key research finding demonstrated the effectiveness of covalently modifying the enzyme alpha-chymotrypsin with mPEG (Mw 5000). nih.gov This study investigated how different degrees of PEGylation affected the enzyme's stability during its encapsulation into poly(lactic-co-glycolic) acid (PLGA) microspheres. The results showed that even a low level of PEG modification drastically reduced the formation of insoluble protein aggregates from 18% (for the unmodified protein) to 4%. nih.gov The study concluded that optimizing the degree of PEG modification was essential to prevent aggregation and loss of enzymatic activity, thereby stabilizing the protein for use in drug delivery systems. nih.gov This highlights the critical role of mPEGs in preserving the structure and function of therapeutic proteins. nih.govlibretexts.org

Table 2: Effect of PEGylation on Alpha-Chymotrypsin Stability

Parameter Unmodified Protein PEG-Modified Protein Citation
Insoluble Aggregates 18% 4% nih.gov
Stability Outcome Significant aggregation and activity loss upon encapsulation. Drastically reduced aggregation and retained specific activity. nih.gov
Conclusion Unstable during the encapsulation process. PEG modification prevents aggregation and stabilizes the protein. nih.gov

Conjugation with Ligands and Polypeptide Synthesis Support

Beyond direct protein modification, dodecaethylene glycol monomethyl ether and similar structures serve as versatile linkers and supports in complex biomolecular constructs.

Conjugation with Ligands: These PEG derivatives can be used to conjugate various molecules, such as carbohydrates or targeting ligands, to proteins. researchgate.netnih.gov In this context, the PEG chain acts as a flexible, hydrophilic spacer arm that separates the ligand from the protein backbone. This separation can be crucial for maintaining the biological activity of both the protein and the conjugated ligand by minimizing steric hindrance. Research on related squaric acid esters of triethylene glycol monomethyl ether has demonstrated their utility in linking carbohydrates to proteins, establishing a methodology where longer PEG chains like dodecaethylene glycol monomethyl ether could offer enhanced properties. researchgate.netnih.gov

Polypeptide Synthesis Support: In the field of synthetic chemistry, monofunctionalized polyethylene glycols like PEG monomethyl ether are used to create advanced solid-phase supports for peptide synthesis (SPPS). google.com A PEG graft support can be synthesized by derivatizing a PEG monomethyl ether and linking it to a solid support resin. google.com Peptides are then assembled at the terminus of the PEG chain. These PEG-based supports offer advantageous physical and mechanical properties for SPPS, allowing for efficient synthesis in a wider range of solvents compared to traditional polystyrene resins. google.com

Cell Culture Research Applications

In cell culture, providing a defined and controlled environment is critical for studying cellular behavior. Polyethylene glycol (PEG) derivatives are widely used to create non-fouling surfaces that resist the non-specific adsorption of proteins. nih.gov This "blank slate" property is essential for creating chemically defined substrates where specific cell-adhesive ligands can be presented to cells.

Research has shown the development of a thin, crosslinked copolymer coating for cell culture plates that incorporates polyethylene glycol methyl ether methacrylate (B99206) (a derivative of dodecaethylene glycol monomethyl ether). nih.gov This P(PEGMEMA)-based coating provides a cytophobic (cell-repelling) background. It can then be functionalized with specific integrin-binding peptides, such as RGD (Arg-Gly-Asp), to promote the adhesion and culture of specific cell types. nih.gov This technology has been successfully applied to the culture of human mesenchymal stem cells (hMSCs) and human embryonic stem cells (hESCs), demonstrating the utility of mPEG ethers in creating advanced, chemically defined platforms for stem cell research. nih.gov

Biochemical Assay Development

Dodecaethylene glycol monomethyl ether is utilized in the development of various biochemical and proteomics research assays. scbt.com Its properties as a non-ionic surfactant and solvent are particularly valuable in this context. It can be used to solubilize biomolecules, such as proteins and enzymes, without denaturing them or interfering with their biological activity. This allows researchers to study protein interactions, enzyme kinetics, and other biochemical processes under stable and controlled conditions. By preventing non-specific binding and aggregation, it helps to increase the accuracy and reproducibility of assay results.

Mechanistic Studies and Theoretical Investigations

Interaction Mechanisms in Biological Systems

The behavior of dodecaethylene glycol monomethyl ether, a polyethylene (B3416737) glycol (PEG) derivative, in biological environments is largely dictated by its molecular structure and its interactions with biomolecules like proteins and the lipids of cell membranes.

The conjugation or presence of polyethylene glycol chains, such as dodecaethylene glycol monomethyl ether, is a well-established strategy for mitigating protein aggregation. nih.govrsc.org The primary mechanisms behind this effect involve steric hindrance and the modulation of hydration dynamics around the protein. nih.govresearchgate.net

The long, flexible, and hydrophilic PEG chain creates a "molecular shield" on the surface of a protein. rsc.org This shield physically obstructs the close approach of other protein molecules, a process known as steric hindrance, which in turn slows the rate of aggregation. nih.gov Studies have shown that the length and molecular weight of the PEG chain are critical factors, with longer chains providing more effective stabilization. rsc.org

Furthermore, the PEG moiety alters the local aqueous environment. It can mask hydrophobic domains on a protein's surface that would otherwise be prone to interacting with similar patches on other proteins, a key step in the aggregation pathway. rsc.org The mechanism involves favorable solvation of water molecules around the polar PEG groups, which helps to keep the protein-PEG conjugate or protein-aggregate-PEG complex soluble. nih.gov Even when aggregates do form, the presence of PEG on their surface can render them soluble, preventing precipitation. nih.gov Dynamic and weak interactions, such as hydrogen bonding between the ether oxygens and water, alter the protein's hydration shell, which can confer greater conformational stability. researchgate.net Research indicates that while PEG may sometimes decrease the thermal stability of a protein, it significantly enhances the reversibility of the folding process, thereby preventing irreversible aggregation. nih.gov Simulation studies corroborate the hypothesis that these polymer chains can wrap around the hydrophobic regions of a protein to inhibit aggregation. rsc.org

Dodecaethylene glycol monomethyl ether and similar PEGylated compounds are widely used in drug delivery systems to improve the transport of therapeutic agents across biological barriers. researchgate.nettcichemicals.com The mechanism of permeation is highly dependent on the molecular weight of the PEG chain. nih.govnih.gov

With a molecular weight of approximately 560.7 g/mol , dodecaethylene glycol monomethyl ether falls into the category of low molecular weight PEGs. nih.gov For PEGs in this size range (e.g., 750 Da to 2,000 Da), the primary mechanism for crossing cell membranes is passive diffusion. nih.gov In contrast, higher molecular weight PEGs tend to be taken up by cells through a combination of passive diffusion and endocytosis. nih.gov

Research on the permeation of PEGs across the tympanic membrane has demonstrated an exponential relationship between the apparent diffusion coefficient and the molecular weight of the polymer; as molecular weight increases, the flux across the barrier decreases. nih.gov The hydrophilic nature of the PEG chain can also improve the water-solubility and bioavailability of conjugated drugs, facilitating their transport in aqueous biological fluids and subsequent interaction with cell membranes. researchgate.net Functionalized nanoparticles with PEG have been shown to transport molecules across both cell and nuclear membranes. dovepress.com

Theoretical Modeling and Computational Chemistry of Oligomer Behavior

The study of dodecaethylene glycol monomethyl ether through theoretical and computational methods provides insight into its structure-function relationships. However, its molecular nature presents distinct challenges for modeling. The molecule is characterized by significant flexibility, a property that complicates the generation of a single, stable 3D conformation. nih.gov

Computational chemistry provides key data points that quantify this flexibility. These computed properties are essential for molecular dynamics simulations that aim to predict the behavior of the oligomer in solution and its interactions with other molecules.

Table 1: Computed Properties of Dodecaethylene Glycol Monomethyl Ether
PropertyValueSource
Molecular Weight560.7 g/mol nih.gov
Rotatable Bond Count37 nih.gov
Topological Polar Surface Area131 Ų nih.gov
Complexity407 nih.gov

Surface Activity and Emulsification Mechanisms

Dodecaethylene glycol monomethyl ether is a non-ionic surfactant and emulsifier used in numerous applications, including cosmetics, cleaning products, and industrial formulations. chemimpex.com Its efficacy stems from its amphiphilic structure, which consists of a hydrophilic polyoxyethylene chain and a terminal, more hydrophobic, methyl group.

The mechanism of its surface activity involves the reduction of surface tension at interfaces, such as between water and air or water and oil. chemimpex.com When introduced into a system like an oil-and-water mixture, the dodecaethylene glycol monomethyl ether molecules orient themselves at the interface. The long, polar polyoxyethylene "tail" has a high affinity for the aqueous phase, while the non-polar methyl-ether "head" group prefers the oil phase. This alignment at the interface lowers the interfacial energy, facilitating the dispersion of one liquid into the other and stabilizing the resulting emulsion. It also acts as an effective coupling agent, ensuring the uniform distribution of different ingredients within a formulation. chemimpex.com

Table 2: Surface Tension of Related Glycol Ethers
CompoundSurface Tension (mN/m)Temperature (°C)Source
Ethylene (B1197577) Glycol Monomethyl Ether33.020 noaa.gov
Diethylene Glycol44.820 surface-tension.de
Dipropylene Glycol Monomethyl Ether28.4120 surface-tension.de

Environmental Fate and Toxicological Research Perspectives

Biodegradation Pathways and Environmental Persistence Studies

The environmental persistence of Dodecaethylene Glycol Monomethyl Ether is expected to be low, a characteristic shared by polyethylene (B3416737) glycols (PEGs) of various molecular weights. kao.com Studies on PEGs with molecular weights up to 20,000 daltons indicate they are readily biodegradable and unlikely to persist in the environment. kao.comresearchgate.net Given that Dodecaethylene Glycol Monomethyl Ether has a molecular weight of approximately 560.7 g/mol , it falls well within this range. nih.gov

The biodegradation of glycol ethers can proceed through several pathways, often involving oxidative processes. Research on ethylene (B1197577) glycol ethers suggests that degradation can lead to the formation of intermediate metabolites. For instance, the biodegradation of Ethylene Glycol Monomethyl Ether (EGME) can produce methoxyacetic acid as a metabolite. nih.gov Similarly, the oxidative degradation of Triethylene Glycol (TEG) can result in the breaking of ether bonds to form smaller glycols, organic acids, and aldehydes. ntnu.no The biodegradation of PEGs is an established process that can occur under both aerobic and anaerobic conditions. researchgate.net

Key Research Findings on Related Compounds:

Polyethylene Glycols (PEGs): Generally considered to be readily biodegradable and are efficiently removed in wastewater treatment plants. kao.com They are not expected to persist in air, surface water, soil, or groundwater. nih.gov

Ethylene Glycol (EG): Undergoes rapid biodegradation in both aerobic and anaerobic environments, with reports of approximately 100% removal within a timeframe of 24 hours to 28 days. nih.gov

Ethylene Glycol Monomethyl Ether (EGME): While biodegradable, its breakdown can form toxic metabolites like methoxyacetic acid. nih.gov

Propylene (B89431) Glycol Ethers (PGEs): Studies on various PGEs show significant aerobic biodegradation, with half-lives estimated to be in the range of 5 to 25 days. nih.gov

Given its structure, the biodegradation of Dodecaethylene Glycol Monomethyl Ether likely initiates with the enzymatic cleavage of the ether linkages, progressively shortening the polyoxyethylene chain. This process would be analogous to the degradation pathways observed for other PEGs and related ethers. researchgate.netnih.gov The high water solubility of long-chain glycol ethers suggests they will primarily reside and be transported in the water column, where microbial degradation is a primary removal mechanism. epa.gov

Occupational Exposure Research (focus on chemical properties influencing exposure)

Occupational exposure to glycol ethers can occur through inhalation and dermal contact. epa.govca.gov However, the specific chemical properties of Dodecaethylene Glycol Monomethyl Ether significantly influence the primary routes and potential magnitude of exposure in a workplace setting.

The key chemical properties influencing exposure are volatility and the potential for dermal absorption.

Volatility: Dodecaethylene Glycol Monomethyl Ether is a high-molecular-weight compound (560.68 g/mol ). nih.govscbt.com High molecular weight is directly correlated with a high boiling point and very low vapor pressure. Consequently, at ambient temperatures, the risk of exposure through inhalation of vapors is expected to be minimal compared to more volatile, shorter-chain glycol ethers like Ethylene Glycol Monomethyl Ether (EGME). epa.govprintplanet.com

Dermal Absorption: Glycol ethers are known to be absorbed through the skin. ca.gov However, research on diethylene glycol ethers indicates that dermal absorption tends to decrease as the molecular weight of the compound increases. epa.gov While direct data for Dodecaethylene Glycol Monomethyl Ether is unavailable, this trend suggests that its potential for dermal absorption may be lower than that of smaller glycol ether molecules. Despite this, direct skin contact remains a potential route of exposure, particularly in industrial processes involving immersion or splashing. ca.gov

The physical state of the substance (liquid) and its use in applications like solvents, cleaning solutions, or as a chemical intermediate can lead to the generation of aerosols or mists during handling, which could present an inhalation hazard despite the low volatility of the parent compound. epa.govca.gov

Comparative Analysis with Other Glycol Ethers in Environmental Context

The environmental profile of Dodecaethylene Glycol Monomethyl Ether can be better understood through comparison with other members of the glycol ether family, particularly regarding the influence of the base alcohol (ethylene vs. propylene) and the length of the polyether chain.

E-Series vs. P-Series Glycol Ethers: Glycol ethers are broadly categorized into the E-series (derived from ethylene oxide) and P-series (derived from propylene oxide). researchgate.net Dodecaethylene Glycol Monomethyl Ether is an E-series glycol ether. Generally, P-series glycol ethers are considered to have lower toxicity and are more environmentally compatible than their E-series counterparts. printplanet.comeinpresswire.com This has led to a shift in industrial use, favoring P-series compounds as replacements for some E-series glycol ethers. researchgate.neteinpresswire.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have identified certain shorter-chain E-series glycol ethers as toxic. industryarc.com

Influence of Chain Length: The number of glycol units in the ether chain is a critical determinant of its environmental properties.

Persistence and Bioaccumulation: Long-chain polyethylene glycols, such as the parent structure of Dodecaethylene Glycol Monomethyl Ether, are generally not persistent and have a low potential for bioaccumulation. kao.comepa.gov Their high water solubility and low octanol-water partition coefficients (Kow) mean they are unlikely to accumulate in aquatic food chains. nih.gov For instance, the computed LogP for Dodecaethylene Glycol Monomethyl Ether is -2.2, indicating high water solubility. nih.gov This contrasts with some other organic compounds that can persist and biomagnify.

Toxicity Profile: While specific data is lacking for Dodecaethylene Glycol Monomethyl Ether, studies on other glycol ethers show that toxicity can vary with chain length. For example, shorter-chain E-series compounds like EGME and EGEE have been associated with reproductive and developmental effects in animal studies. cdc.gov The EPA has noted that for diethylene glycol ethers, toxicity tends to decrease with increasing molecular weight. epa.gov

The table below provides a comparative overview of selected properties for Dodecaethylene Glycol Monomethyl Ether and other representative glycol ethers.

PropertyDodecaethylene Glycol Monomethyl EtherEthylene Glycol Monomethyl Ether (EGME)Propylene Glycol Monomethyl Ether (PGME)Diethylene Glycol Monobutyl Ether (DGBE)
CAS Number5702-16-9 scbt.com109-86-4 epa.gov107-98-2112-34-5 epa.gov
SeriesE-Series researchgate.netE-Series researchgate.netP-Series researchgate.netE-Series epa.gov
Molecular FormulaC₂₅H₅₂O₁₃ nih.govC₃H₈O₂ epa.govC₄H₁₀O₂C₈H₁₈O₃ epa.gov
Molecular Weight (g/mol)560.68 scbt.com76.1 epa.gov90.12162.23 epa.gov
General Environmental PersistenceExpected to be low (based on PEG data) kao.comLow, but forms toxic metabolites nih.govLow, readily biodegradable epa.govLow, readily biodegradable epa.gov
Primary Occupational Exposure Route ConcernsDermal Contact ca.govInhalation, Dermal Contact cdc.govInhalation, Dermal Contact nj.govInhalation, Dermal Contact epa.gov

Q & A

Basic: What experimental methods are recommended for synthesizing dodecaethylene glycol monomethyl ether with high purity?

Dodecaethylene glycol monomethyl ether (C12E12) can be synthesized via stepwise ethoxylation of dodecanol using ethylene oxide under controlled alkaline conditions. Key steps include:

  • Purification : Use column chromatography or fractional distillation to isolate the product from unreacted starting materials and byproducts.
  • Quality Control : Employ nuclear magnetic resonance (NMR) to confirm the degree of ethoxylation and gas chromatography (GC) to assess purity (>98% recommended for reproducibility) .
  • Reagent Selection : Methanesulfonyl or toluenesulfonyl chloride may be used as activating agents to improve reaction efficiency .

Basic: How is the critical micellar concentration (cmc) of C12E12 determined experimentally?

The cmc can be measured using:

  • Surface Tensionometry : Plot surface tension vs. log concentration; the cmc corresponds to the inflection point where micelles form.
  • Neutron Scattering : Quantify micellar size and aggregation number at varying concentrations. For C12E12, cmc is reported at 1.25 × 10⁻⁴ M, with structural changes (e.g., alkyl chain intermixing) observed below cmc .
  • Fluorescence Spectroscopy : Use pyrene as a probe to detect polarity shifts during micellization.

Basic: What safety protocols should be followed despite C12E12’s non-hazardous classification?

Although C12E12 is classified as non-hazardous (no GHS labeling required):

  • Peroxide Formation : Monitor for peroxides during long-term storage; test with peroxide strips and avoid exposure to light/heat .
  • Handling : Use gloves and eye protection to prevent irritation, as alkyl ethers may exhibit mild dermal toxicity .
  • Ventilation : Ensure adequate airflow to minimize inhalation risks, especially in confined spaces .

Basic: Which analytical techniques are optimal for characterizing C12E12’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ethoxylation degree and methyl ether terminal group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C25H52O13, ~560.67 Da) and detects impurities .
  • HPLC : Reverse-phase HPLC with UV detection ensures purity, particularly for batch-to-batch consistency in biochemical assays .

Advanced: How do mixed micelles of C12E12 with anionic surfactants alter thermodynamic stability?

Mixed micelles (e.g., C12E12 + cesium dodecyl sulfate) exhibit:

  • Enhanced Stability : Reduced cmc due to electrostatic shielding between anionic headgroups.
  • Structural Changes : Neutron scattering reveals increased alkyl chain hydration (up to 50% at 0.033× cmc) and larger aggregate sizes compared to pure C12E12 micelles .
  • Methodology : Small-angle neutron scattering (SANS) with deuterated components is critical for resolving interfacial mixing .

Advanced: How can neutron reflection resolve interfacial structural ambiguities in C12E12 monolayers?

Neutron reflection with isotopic labeling (e.g., deuterated alkyl chains) enables:

  • Layer-by-Layer Analysis : Quantify alkyl chain penetration into the ethoxylated headgroup region (35% at cmc, increasing at lower concentrations) .
  • Optical Modeling : Use the kinematic approximation or optical matrix method to differentiate between adsorbed monolayers and bulk solution contributions .

Advanced: What contradictions exist in safety data for C12E12 compared to shorter-chain glycol ethers?

While C12E12 lacks reproductive toxicity warnings:

  • Shorter-Chain Analogs : Ethylene glycol monomethyl ether (EGME) is banned in fragrances due to developmental toxicity .
  • Risk Mitigation : Assume potential latent hazards for C12E12; conduct Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cells) to validate safety in novel applications .

Advanced: How do storage conditions impact C12E12’s stability in long-term biochemical studies?

  • Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation .
  • Solvent Compatibility : Avoid chlorinated solvents (e.g., dichloromethane) to minimize radical-induced degradation .
  • Freeze-Thaw Cycles : Limit to ≤3 cycles; lyophilization is discouraged due to PEG backbone hydrolysis risks .

Advanced: What methodological challenges arise in quantifying trace impurities in C12E12?

  • Co-Elution Issues : GC-MS may fail to resolve ethoxylated oligomers; use ultra-performance liquid chromatography (UPLC) with charged aerosol detection for improved sensitivity .
  • Matrix Effects : In biological assays, pre-purify C12E12 via solid-phase extraction (C18 columns) to remove surfactants interfering with quantification .

Advanced: How does the ethoxylation degree (n=12) influence C12E12’s phase behavior in aqueous systems?

  • Hydrophilic-Lipophilic Balance (HLB) : Higher ethoxylation (n=12 vs. n=7) increases cmc and micelle hydration, reducing aggregation number .
  • Temperature Sensitivity : C12E12 exhibits lower cloud points than shorter PEG analogs, requiring temperature-controlled experiments (<25°C) to prevent phase separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.